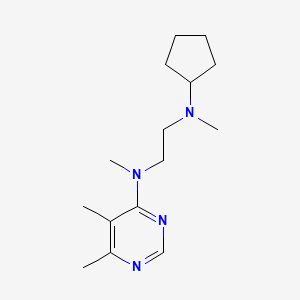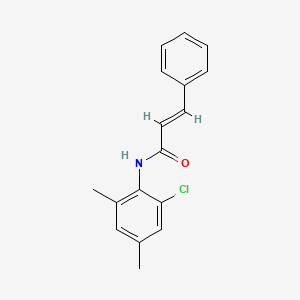
N-cyclopentyl-N'-(5,6-dimethylpyrimidin-4-yl)-N,N'-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-cyclopentyl-N'-(5,6-dimethylpyrimidin-4-yl)-N,N'-dimethylethane-1,2-diamine" is a chemical compound which is part of a broader class of compounds that have been studied for various properties and reactions. This compound, in particular, belongs to a category of chemicals that typically include nitrogen intra-annular functional groups and are of interest due to their unique structural and chemical characteristics.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of cyclophanes with nitrogen intra-annular functional groups can be achieved through a template-promoted cyclization by ring-closing metathesis (RCM), as described by Camacho, Salo, and Guan (2004) (Camacho, Salo, & Guan, 2004).
Molecular Structure Analysis
The molecular structure of compounds like "N-cyclopentyl-N'-(5,6-dimethylpyrimidin-4-yl)-N,N'-dimethylethane-1,2-diamine" is typically characterized using techniques such as NMR, X-ray crystallography, and IR spectroscopy. These methods provide insights into the arrangement of atoms and the geometry of the molecule.
Chemical Reactions and Properties
Chemical reactions of compounds with similar structures often involve interactions with other organic molecules. For instance, cyclocondensation reactions involving pyrimidine derivatives have been studied, as reported by Desenko et al. (1998) (Desenko et al., 1998). These reactions can lead to various products, indicating the reactivity of the pyrimidine ring in such compounds.
properties
IUPAC Name |
N-cyclopentyl-N'-(5,6-dimethylpyrimidin-4-yl)-N,N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-12-13(2)16-11-17-15(12)19(4)10-9-18(3)14-7-5-6-8-14/h11,14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAYKGICWJTJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N(C)CCN(C)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidine](/img/structure/B5661854.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-4-(1H-pyrazol-1-yl)butanamide hydrochloride](/img/structure/B5661855.png)

![2-methyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5661877.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B5661884.png)

![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5661896.png)
![rel-(3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5661897.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5661908.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5661917.png)

![6-methyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}nicotinic acid](/img/structure/B5661929.png)
![methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5661930.png)